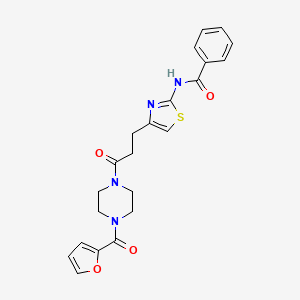

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, also known as FPTQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. FPTQ belongs to a class of compounds called thiazole derivatives, which have been extensively investigated for their pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Studies

- A study focused on synthesizing novel heterocyclic compounds, including derivatives related to the chemical structure , demonstrating their synthesis through reactions involving furan-2-yl components. These compounds were characterized by spectroscopic methods such as NMR and LC-MS, indicating their potential for further biological applications (Patel, Shah, & Patel, 2015).

Biological Activities

- Research has shown the synthesis of compounds with furan-2-yl and piperazine components demonstrating significant antibacterial and antifungal activities. This underscores the potential of these compounds in developing new antimicrobial agents (Aleksandrov & El’chaninov, 2017).

- Another study synthesized a series of compounds incorporating furan-2-yl and piperazine structures, assessing their antidepressant and antianxiety activities. The findings suggest these compounds could be explored further for potential therapeutic applications in mental health (Kumar et al., 2017).

Anticancer and Anti-HIV Activities

- Compounds incorporating benzothiazole and piperazine were synthesized and evaluated for their antiproliferative and anti-HIV activities. Certain derivatives demonstrated significant effects on human tumor-derived cell lines, highlighting their potential in cancer therapy (Al-Soud et al., 2010).

Histamine H4 Antagonists

- Research into novel bicyclic azole carboxamide derivatives, including structures related to the specified chemical, has shown potential as histamine H4 receptor antagonists. This suggests applications in treating diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Antimicrobial Activities

- The synthesis of azole derivatives starting from furan-2-carbohydrazide, including compounds with piperazine moieties, exhibited antimicrobial activities. These findings support the potential of these compounds in antimicrobial therapy (Başoğlu et al., 2013).

Quantitative Structure-Activity Relationship (QSAR) Studies

- QSAR studies on derivatives of benzothiazoles, including those with piperazine, have provided insights into their structural and activity relationships. This research aids in understanding how these compounds can be optimized for better biological efficacy (Al-Masoudi et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It’s known that similar compounds can exhibit higher anti-tb activity against mtb . This suggests that the compound might interfere with the biochemical pathways of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound might have a similar inhibitory effect on Mycobacterium tuberculosis.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and the specific strain of mycobacterium tuberculosis .

Propiedades

IUPAC Name |

N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-19(25-10-12-26(13-11-25)21(29)18-7-4-14-30-18)9-8-17-15-31-22(23-17)24-20(28)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJKVTONQIIGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2918635.png)

![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)

![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)

![N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)